molecular formula C27H25NO7 B11278804 Methyl 2-({[5-(benzyloxy)-2-methyl-1-benzofuran-3-yl]carbonyl}amino)-4,5-dimethoxybenzoate

Methyl 2-({[5-(benzyloxy)-2-methyl-1-benzofuran-3-yl]carbonyl}amino)-4,5-dimethoxybenzoate

Cat. No.: B11278804
M. Wt: 475.5 g/mol
InChI Key: XFCYSVYLORQEIP-UHFFFAOYSA-N
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Description

Methyl 2-({[5-(benzyloxy)-2-methyl-1-benzofuran-3-yl]carbonyl}amino)-4,5-dimethoxybenzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a benzofuran core, which is known for its biological activity, and a benzyloxy group that can influence its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[5-(benzyloxy)-2-methyl-1-benzofuran-3-yl]carbonyl}amino)-4,5-dimethoxybenzoate typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Coupling with Dimethoxybenzoate: The final step involves coupling the benzofuran derivative with dimethoxybenzoate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[5-(benzyloxy)-2-methyl-1-benzofuran-3-yl]carbonyl}amino)-4,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde derivative using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Benzaldehyde derivative.

    Reduction: Alcohol derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-({[5-(benzyloxy)-2-methyl-1-benzofuran-3-yl]carbonyl}amino)-4,5-dimethoxybenzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: Its unique structure makes it a candidate for the development of organic electronic materials.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of Methyl 2-({[5-(benzyloxy)-2-methyl-1-benzofuran-3-yl]carbonyl}amino)-4,5-dimethoxybenzoate involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({[5-(benzyloxy)-2-methyl-1-benzofuran-3-yl]carbonyl}amino)-4-methoxybenzoate
  • Methyl 2-({[5-(benzyloxy)-2-methyl-1-benzofuran-3-yl]carbonyl}amino)-3,4-dimethoxybenzoate

Uniqueness

Methyl 2-({[5-(benzyloxy)-2-methyl-1-benzofuran-3-yl]carbonyl}amino)-4,5-dimethoxybenzoate is unique due to the presence of both the benzyloxy and dimethoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C27H25NO7

Molecular Weight

475.5 g/mol

IUPAC Name

methyl 4,5-dimethoxy-2-[(2-methyl-5-phenylmethoxy-1-benzofuran-3-carbonyl)amino]benzoate

InChI

InChI=1S/C27H25NO7/c1-16-25(20-12-18(10-11-22(20)35-16)34-15-17-8-6-5-7-9-17)26(29)28-21-14-24(32-3)23(31-2)13-19(21)27(30)33-4/h5-14H,15H2,1-4H3,(H,28,29)

InChI Key

XFCYSVYLORQEIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4C(=O)OC)OC)OC

Origin of Product

United States

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